N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide: is a complex organic compound characterized by its unique chemical structure
Mechanism of Action
Target of Action
Similar compounds have been found to modulate the activity of enzymes such as human thymidylate synthase .
Mode of Action
It’s suggested that similar compounds could act as modulators of the human thymidylate synthase enzyme .
Biochemical Pathways
Given its potential modulation of human thymidylate synthase, it may influence the synthesis of dna precursors, impacting cell proliferation .
Result of Action
Similar compounds have shown potent in vitro anticancer activity, with gi 50 values ranging from 0422 to 149 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide typically involves multiple steps. The process begins with the preparation of the 3,5-dichloroaniline, which is then reacted with 2-chloroacetyl chloride to form an intermediate. This intermediate is subsequently reacted with 4-(dimethylsulfamoyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- N-(3,5-dichlorophenyl)-2-[4-(methylsulfamoyl)piperazin-1-yl]acetamide
- N-(3,5-dichlorophenyl)-2-[4-(ethylsulfamoyl)piperazin-1-yl]acetamide
Comparison: Compared to similar compounds, N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide is unique due to its specific structural features, which may confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N4O3S/c1-18(2)24(22,23)20-5-3-19(4-6-20)10-14(21)17-13-8-11(15)7-12(16)9-13/h7-9H,3-6,10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCDODSZSPRJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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